molecular formula C12H5BrN4O4S B14301117 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate CAS No. 113607-59-3

7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14301117
CAS No.: 113607-59-3
M. Wt: 381.16 g/mol
InChI Key: NRGOGMUZZJSUIS-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline, nitro, bromo, and thiadiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinoline Derivatives: Compounds with similar quinoline and nitro groups.

    1,2,3-Thiadiazole Derivatives: Compounds with the thiadiazole ring structure.

Uniqueness

7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the combination of its structural features, which confer specific biological activities not observed in other similar compounds. Its ability to target multiple pathways and its potential as a versatile building block in synthetic chemistry highlight its distinctiveness .

Properties

CAS No.

113607-59-3

Molecular Formula

C12H5BrN4O4S

Molecular Weight

381.16 g/mol

IUPAC Name

(7-bromo-5-nitroquinolin-8-yl) thiadiazole-4-carboxylate

InChI

InChI=1S/C12H5BrN4O4S/c13-7-4-9(17(19)20)6-2-1-3-14-10(6)11(7)21-12(18)8-5-22-16-15-8/h1-5H

InChI Key

NRGOGMUZZJSUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OC(=O)C3=CSN=N3)N=C1

Origin of Product

United States

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